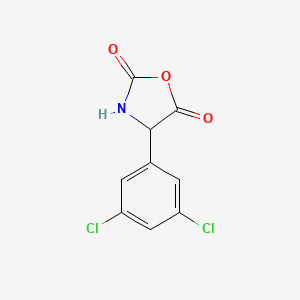
Tetracene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracene-2-carbaldehyde is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracene-2-carbaldehyde typically involves the functionalization of tetracene. One common method is the formylation of tetracene using Vilsmeier-Haack reaction conditions, where tetracene is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Tetracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Tetracene-2-carboxylic acid.
Reduction: Tetracene-2-methanol.
Substitution: Various substituted tetracene derivatives depending on the specific reaction conditions.
科学研究应用
Tetracene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Its unique photophysical properties make it a candidate for use in photovoltaic devices and sensors.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of tetracene have been studied for their potential use in drug development and as fluorescent probes.
作用机制
The mechanism by which tetracene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. In organic electronics, it functions as a semiconductor by facilitating charge transport through its extended π-conjugated system .
相似化合物的比较
Similar Compounds
Anthracene-2-carbaldehyde: Similar structure but with three fused benzene rings.
Pentacene-2-carbaldehyde: Similar structure but with five fused benzene rings.
Naphthalene-2-carbaldehyde: Similar structure but with two fused benzene rings.
Uniqueness
Tetracene-2-carbaldehyde is unique due to its balance of stability and electronic properties. Compared to anthracene derivatives, it offers a larger π-system, which enhances its electronic and photophysical properties. Compared to pentacene derivatives, it provides better solubility and processability, making it more suitable for certain applications .
属性
分子式 |
C19H12O |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
tetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-13-5-6-16-10-18-8-14-3-1-2-4-15(14)9-19(18)11-17(16)7-13/h1-12H |
InChI 键 |
GDRPLOJJIUPMPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)


![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)




